
Tert-butyl azetidine-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl azetidine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl azetidine-2-carboxylate hydrochloride typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . These reactions are usually carried out under mild conditions, often using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs a green and facile synthesis route. This method involves the use of inexpensive starting materials and aims to minimize by-products and environmental impact . The key intermediate in this process is tert-butyl 3-oxoazetidine-1-carboxylate, which is synthesized through a series of well-orchestrated steps .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
- IUPAC Name : tert-butyl azetidine-2-carboxylate; hydrochloride
The compound features a four-membered azetidine ring, characterized by the presence of a tert-butyl group and a carboxylate functional group. Its unique structure enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
Tert-butyl azetidine-2-carboxylate hydrochloride serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as:
- Angiotensin-Converting Enzyme (ACE) Inhibitors : Similar to other azetidine derivatives, it has shown promise in modulating blood pressure through enzyme inhibition .
- Neuroprotective Agents : Investigations suggest that this compound may influence neurotransmitter systems, indicating potential therapeutic effects in neurodegenerative diseases .
Organic Synthesis
In synthetic organic chemistry, this compound is valuable for:
- Synthesis of Heterocyclic Compounds : It acts as a precursor for various heterocycles and complex molecules.
- Peptide Synthesis : Tert-butyl azetidine-2-carboxylate can be incorporated into peptides to study their biological activity.
Research indicates that this compound interacts with various molecular targets:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic processes, which may influence drug design for conditions such as hypertension and neurodegenerative diseases.
Case Studies
- Amyloid-Beta Cytotoxicity Protection :
- Nicotianamine Synthesis :
Mechanism of Action
The mechanism of action of tert-butyl azetidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved . Its effects are mediated through the formation of covalent or non-covalent bonds with the active sites of enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl azetidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This makes it more soluble in water and other polar solvents, enhancing its utility in various applications .
Biological Activity
Tert-butyl azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered azetidine ring, with a molecular formula of C10H18ClN1O2 and a molar mass of approximately 187.68 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of enzymes related to hypertension, similar to other azetidine derivatives known for their angiotensin-converting enzyme (ACE) inhibitory activity. Additionally, it has been suggested that the compound may influence neurotransmitter systems, indicating potential neuroprotective properties.
Biological Applications
-
Pharmacological Studies :
- This compound has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting various diseases.
- It has shown promise in modulating metabolic pathways through enzyme interaction studies.
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, potentially influencing drug design for conditions such as hypertension and neurodegenerative diseases.
Case Studies
- A study evaluated the protective effects of azetidine derivatives against amyloid-beta-induced cytotoxicity in astrocytes. While this compound was not directly tested, related compounds demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers .
- Another investigation highlighted the synthesis and biological evaluation of azetidine derivatives, noting their potential as selective agonists for nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could be explored further for its receptor modulation properties .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Tert-butyl azetidine-2-carboxylate HCl | Enzyme inhibition, potential neuroprotective | ACE inhibition, modulation of neurotransmitter systems |
Tert-butyl 3-aminoazetidine-1-carboxylate | Neuroprotective effects | Inhibition of amyloid-beta aggregation |
Methyl 1-Boc-azetidine-3-carboxylate | nAChR agonist activity | Selective binding to nAChRs |
Properties
IUPAC Name |
tert-butyl azetidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDYQCBDUKAIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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